molecular formula C15H22O4 B1665177 Artemisinin B CAS No. 145941-07-7

Artemisinin B

Cat. No. B1665177
M. Wt: 266.33 g/mol
InChI Key: PVBSTLWHHZPUSK-JDRMZHCHSA-N
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Description

Artemisinin B is a drug which may improve spatial memory in dementia patients and alter the levels of inflammatory cytokines in the hippocampus and the cortex. Artemisinin B may inhibit neuroinflammation and exert neuroprotective effects on cognitive functions by modulating the TLR4-MyD88-NF-κB signaling pathway. Artemisinin B has shown potential in the treatment of neuroinflammatory diseases.

Scientific Research Applications

1. Anticancer Properties

Artemisinin B, as part of the broader group of artemisinins derived from Chinese herbal medicine, has been identified for its anticancer activities. These include anti-proliferative, pro-apoptotic, anti-metastatic, anti-angiogenic effects, and the ability to regulate autophagy, reverse multidrug resistance, balance immunity, and enhance chemotherapy in both in vitro and in vivo studies. This makes artemisinin B a potential candidate for novel cancer therapies and combined therapy applications (Luo et al., 2019).

2. Treatment of Respiratory Diseases

Research has revealed that artemisinins, including artemisinin B, display multiple pharmacological actions against diseases affecting the respiratory system. These actions include reducing inflammation, viral infections, and cell and tumor proliferation. Artemisinins have been investigated for their potential in treating various respiratory diseases, including lung cancer, and have shown abilities such as attenuating proliferation, inflammation, invasion, and metastasis, and inducing apoptosis in lung cancer models and inflammatory-driven respiratory disorders (Cheong et al., 2020).

3. Neuroprotective Effects

Studies have indicated that artemisinin B may have neuroprotective effects, particularly in the context of Alzheimer's disease. It has been observed to inhibit neuroinflammation and exert protective effects on cognitive functions by modulating pathways such as TLR4-MyD88-NF-κB signaling. These findings suggest potential applications of artemisinin B in the treatment of neuroinflammatory diseases (Qiang et al., 2018).

4. Antiviral Properties

Artemisinin B has shown potential as an antiviral agent, particularly against hepatitis B virus (HBV). It was found to induce strong inhibition of viral production at concentrations that did not affect host cell viability. This suggests the feasibility of using artemisinin B as an antiviral agent against HBV infection (Romero et al., 2005).

5. Anti-Malarial Effects

While widely known for its anti-malarial properties, recent studies have explored the various mechanisms through which artemisinin B and its derivatives act against malaria. This includes inhibiting the SERCA of Plasmodium falciparum, which is crucial for the parasite's survival. Understanding these mechanisms is vital for developing more effective treatments and managing drug resistance (Eckstein-Ludwig et al., 2003).

properties

CAS RN

145941-07-7

Product Name

Artemisinin B

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1

InChI Key

PVBSTLWHHZPUSK-JDRMZHCHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O

SMILES

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O

Canonical SMILES

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Artemisinin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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